2-(Difluoromethyl)-5-methoxytoluene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
SQJDQTXSJPHUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(F)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Difluoromethyl 5 Methoxytoluene and Its Congeners
Strategic Approaches to Regioselective Functionalization of Aromatic Scaffolds
The synthesis of a specifically substituted aromatic compound like 2-(difluoromethyl)-5-methoxytoluene hinges on the ability to control the regioselectivity of reactions on the aromatic core. Toluene (B28343) and anisole (B1667542) derivatives, the foundational scaffolds for this target molecule, present unique challenges and opportunities for regioselective functionalization. The directing effects of the methyl and methoxy (B1213986) groups on the aromatic ring are well-established, with both being ortho-, para-directing for electrophilic aromatic substitution. However, achieving specific substitution patterns, especially in the presence of multiple activating groups, requires nuanced synthetic strategies.
The development of methods for the direct C-H functionalization of sp³ C-H bonds has revolutionized organic synthesis, providing more concise routes to complex molecules. mdpi.com For toluene derivatives, the benzylic C-H bonds of the methyl group are prime targets for functionalization. nih.govacs.orgrsc.org Metallaphotoredox catalysis, for instance, has emerged as a powerful tool for the diversification of alkylbenzenes under mild conditions. nih.gov This approach can be harnessed to introduce a variety of functional groups at the benzylic position, which can then be further transformed.
Furthermore, deprotonation methods offer a complementary strategy for benzylic C-H bond activation. acs.org The use of electrophilic transition metal complexes can acidify benzylic protons upon π-coordination to the phenyl ring, facilitating deprotonation and subsequent reaction with electrophiles. acs.org While many C-H functionalization methods require directing groups to ensure reactivity and regioselectivity, recent advances are expanding the scope to include simple hydrocarbons. mdpi.com
Advanced Difluoromethylation Techniques
The direct introduction of the difluoromethyl group is a significant challenge in synthetic chemistry. Over the years, a variety of powerful techniques have been developed, broadly categorized into electrophilic, nucleophilic, and radical-mediated approaches. nih.govrsc.org
Electrophilic Difluoromethylation Pathways
Electrophilic difluoromethylation often involves reagents that can deliver a "CF2H+" equivalent or a difluorocarbene precursor. While less common than their nucleophilic counterparts, several effective electrophilic difluoromethylating reagents have been developed. nih.govresearchgate.net These reagents can react with electron-rich aromatic systems, such as phenol (B47542) and anisole derivatives, to afford difluoromethylated products. acs.org For instance, a recently developed electrophilic (phenylsulfonyl)difluoromethylating reagent has shown efficacy in the C-H functionalization of various (hetero)arenes under mild, transition-metal-free conditions. acs.orgnih.gov
The reaction of this type of reagent with anisole derivatives typically results in a mixture of ortho and para isomers, with the regioselectivity being influenced by the steric and electronic properties of the substrate and reagent. The development of more selective electrophilic difluoromethylating agents remains an active area of research.
Nucleophilic Difluoromethylation Strategies and Reagent Development
Nucleophilic difluoromethylation is a more established and widely used strategy, employing reagents that can transfer a difluoromethyl anion (CF2H⁻) to an electrophilic substrate. synquestlabs.com A variety of nucleophilic difluoromethylating agents have been developed, with (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) being a prominent precursor for generating the trifluoromethyl anion, and its difluoro-analogue, TMSCF2H, serving a similar role for the difluoromethyl anion. semanticscholar.orgnih.gov
The reaction of these reagents with carbonyl compounds, such as aldehydes and ketones, is a common method for introducing the difluoromethyl group. acs.orgrsc.orgnih.govnih.gov For example, the enantioselective difluoromethylation of aromatic aldehydes can be achieved using reagents like PhSO2CF2H or Me3SiCF2SO2Ph in the presence of a chiral catalyst. nih.gov This approach provides access to chiral α-difluoromethylated alcohols.
The table below summarizes the nucleophilic difluoromethylation of various aromatic aldehydes, which are precursors to congeners of the target molecule.
Table 1: Nucleophilic Difluoromethylation of Aromatic Aldehydes
| Entry | Aldehyde | Reagent | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Me3SiCF2SO2Ph | Chiral Ammonium Salt | THF | 91 | Low |
| 2 | 2-Chlorobenzaldehyde | PhSO2CF2H | Chiral Cinchona Alkaloid Derivative | Toluene | - | up to 64 |
| 3 | 4-Methoxybenzaldehyde | PhSO2CF2H | Chiral Cinchona Alkaloid Derivative | Toluene | - | Low |
| 4 | 2-Naphthaldehyde | PhSO2CF2H | Chiral Cinchona Alkaloid Derivative | Toluene | - | Low |
Data sourced from studies on enantioselective nucleophilic difluoromethylation. nih.gov
Another notable nucleophilic difluoromethylating reagent is difluoromethyl phenyl sulfone (PhSO2CF2H), which can react with a variety of electrophiles. rsc.orgnih.gov The development of new reagents and catalytic systems continues to expand the scope and efficiency of nucleophilic difluoromethylation. nih.govrsc.org
Radical-Mediated and Photocatalytic Difluoromethylation Approaches
Radical-mediated difluoromethylation has emerged as a powerful tool, particularly for the functionalization of C-H bonds under mild conditions. mdpi.comsynquestlabs.com These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then reacts with the substrate. rsc.orgfx361.com
Photoredox catalysis has become a dominant strategy for generating radicals under visible light irradiation, offering a green and efficient alternative to traditional methods that often require harsh conditions or toxic reagents. semanticscholar.org A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been employed for this purpose. mdpi.comsemanticscholar.org
The direct C-H difluoromethylation of (hetero)arenes is a particularly attractive application of this technology, as it avoids the need for pre-functionalized starting materials. semanticscholar.org For instance, the photocatalytic difluoromethylation of heterocycles using zinc difluoromethanesulfinate as the radical source has been successfully demonstrated.
The regioselectivity of radical difluoromethylation on substituted arenes like methoxytoluene is governed by the stability of the resulting radical intermediate. mdpi.com For electron-rich arenes, the reaction often proceeds with good regioselectivity.
C-F Bond Activation Methodologies in Synthetic Transformations
While the focus is often on forming C-F bonds, the activation and subsequent functionalization of existing C-F bonds represents a complementary and powerful synthetic strategy. This approach is particularly relevant for the synthesis of partially fluorinated compounds from readily available polyfluorinated starting materials. The C-F bond is notoriously strong, making its cleavage a significant chemical challenge.
Transition metal catalysts, particularly those based on nickel and palladium, have been instrumental in advancing C-F bond activation. These catalysts can facilitate cross-coupling reactions where a C-F bond is selectively cleaved and a new C-C or C-heteroatom bond is formed. For example, stereodivergent C-F bond functionalization of gem-difluoroalkenes has been achieved using palladium catalysis, allowing for the synthesis of both E and Z monofluoroalkene products.
Photochemical and electrochemical methods are also emerging as sustainable approaches for C-F bond activation, often proceeding under mild conditions without the need for transition metals. These strategies hold promise for the development of novel synthetic transformations involving fluorinated molecules.
Targeted Methoxylation and Methyl Group Functionalization in Aromatic Systems
The synthesis of this compound requires not only the introduction of the difluoromethyl group but also the presence of a methoxy group at a specific position. Strategies for the targeted methoxylation of aromatic systems are therefore crucial. Traditional methods often rely on nucleophilic aromatic substitution or electrophilic aromatic substitution on appropriately substituted precursors.
More modern approaches focus on direct C-H activation for methoxylation. While less common than C-H amination or halogenation, methods for the directed C-O bond formation are being developed.
Functionalization of the methyl group in toluene derivatives is a well-explored area. As mentioned in section 2.1, a variety of methods exist for the selective transformation of benzylic C-H bonds. nih.govacs.orgrsc.org This can be a key step in a multi-step synthesis of the target compound. For example, a benzylic position could be halogenated and then subjected to a difluoromethylation reaction.
The synthesis of 2-methyl-4-methoxyaniline from o-nitrotoluene highlights a one-pot method involving hydrogenation and Bamberger rearrangement, demonstrating the intricate transformations possible on substituted toluene scaffolds. While not a direct route to the target compound, it illustrates the types of multi-step sequences that can be employed to construct complex substitution patterns on an aromatic ring.
Catalytic Advancements in the Synthesis of Fluorinated Aryl Ethers
The direct incorporation of a difluoromethyl group onto an aryl ether scaffold presents unique challenges. Modern catalytic systems have been developed to address these challenges, offering milder conditions and broader substrate scopes compared to traditional methods.
Transition Metal-Catalyzed (e.g., Copper, Palladium, Ruthenium) Methodologies
Transition metals are at the forefront of C-F bond formation, providing versatile catalytic cycles for the synthesis of fluorinated compounds. nih.gov Palladium and copper are the most extensively used metals for such transformations, valued for their efficiency and, in the case of copper, its low cost. nih.gov Ruthenium has also emerged as a powerful catalyst for specific C-H functionalization reactions. rsc.orgnih.govacs.org
Copper-Catalyzed Difluoromethylation:
Copper-catalyzed reactions have become a cornerstone for the introduction of the CF₂H group into aromatic rings. These methods often utilize aryl halides as starting materials and a suitable difluoromethyl source. One prominent approach involves the use of a (difluoromethyl)zinc reagent, which can be generated from difluoroiodomethane (B73695) and zinc. This method proceeds efficiently without the need for additional ligands for the copper catalyst or activators for the zinc reagent. researchgate.netnih.gov The reaction tolerates a variety of functional groups on the aryl iodide, including ethers. nsf.gov
Another strategy employs (trimethylsilyl)difluoromethane (TMSCF₂H) as the difluoromethylating agent in the presence of a copper salt and a fluoride (B91410) source like cesium fluoride (CsF). This system is effective for the difluoromethylation of a range of aryl and vinyl iodides. chemrxiv.org
| Substrate | CF₂H Source | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | (CF₂H)₂Zn | CuI | DMF | 80 °C, 12 h | Good to excellent | researchgate.netnih.gov |
| Aryl Iodide | TMSCF₂H | CuI / CsF | NMP | 80 °C, 24 h | High | chemrxiv.org |
| Terminal Alkyne | (CF₂H)₂Zn | CuBr / LiOtBu / Oxidant | DMF | -15 to 80 °C, 8 h | Good to excellent | nsf.gov |
Palladium-Catalyzed Synthesis:
Palladium catalysis is a powerful tool for forming C-O bonds, which is relevant for the synthesis of aryl ethers. A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols utilizes the commercially available precatalyst tBuBrettPhos Pd G3 with a mild base like cesium carbonate (Cs₂CO₃). nih.govnih.govresearchgate.netox.ac.uk This method is characterized by short reaction times, excellent functional group tolerance, and broad applicability to both electron-rich and electron-poor (hetero)arenes. nih.govnih.govresearchgate.netox.ac.uk While this method is demonstrated for fluoroalkyl alcohols, the principles can be extended to the synthesis of fluorinated aryl ethers.
| Aryl Halide | Alcohol | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (Hetero)aryl Bromide | Fluorinated Alcohol | tBuBrettPhos Pd G3 / Cs₂CO₃ | Toluene | 80 °C, 1 h | Up to 99% | nih.govnih.govresearchgate.net |
| Aryl Bromide | Trifluoroethanol | tBuBrettPhos Pd G3 / K₃PO₄ | Toluene | 80 °C, 1 h | 70% | nih.gov |
Ruthenium-Catalyzed C-H Difluoromethylation:
Ruthenium catalysts have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. For instance, a ruthenium-catalyzed meta-selective C-H difluoromethylation of phenol derivatives has been achieved using a pyrimidine (B1678525) directing group. nih.govacs.org This method provides a direct route to difluoromethylated phenols, which are precursors to the target aryl ethers. nih.govacs.org Similarly, ruthenium catalysis has been employed for the meta-difluoromethylation of arene phosphines, highlighting its potential for selective C-H functionalization in complex molecules. rsc.orgrsc.org
| Substrate | Directing Group | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenol Derivative | Pyrimidine | [Ru(p-cymene)Cl₂]₂ / Ag₂CO₃ | DCE | 120 °C, 12 h | Moderate to good | nih.govacs.org |
| Biarylphosphine | Phosphine (B1218219) | [Ru(p-cymene)Cl₂]₂ / 1,3-dione ligand | DCE | 120 °C, 24 h | Moderate to good | rsc.orgrsc.org |
Organocatalysis and Other Non-Metallic Catalytic Systems
In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and other non-metallic systems have emerged as powerful alternatives to transition metal catalysis. These approaches avoid the use of often expensive and potentially toxic metals.
One notable non-metallic method for the difluoromethylation of phenols involves the use of a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. sci-hub.se In the presence of a simple base like lithium hydroxide, a wide range of phenols can be converted to their corresponding aryl difluoromethyl ethers in good to excellent yields. sci-hub.se This method exhibits broad functional group tolerance. sci-hub.se
Photoredox catalysis using organic dyes has also been developed for the direct C-H difluoromethylation of heterocycles. nih.gov Using a simple organic photocatalyst like Rose Bengal and a difluoromethyl source such as sodium difluoromethanesulfinate (CF₂HSO₂Na), various heterocycles can be functionalized under visible light irradiation with oxygen from the air serving as a green oxidant. nih.gov This approach obviates the need for pre-functionalized substrates and metal additives. nih.gov
| Substrate | CF₂H Source/Reagent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenols | S-(Difluoromethyl)sulfonium salt | LiOH, THF, rt | Good to excellent | sci-hub.se |
| Heterocycles | CF₂HSO₂Na | Rose Bengal, Green LEDs, O₂ (air), DMSO, rt | Moderate to excellent | nih.gov |
Sustainable and Innovative Synthetic Principles
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, especially for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.govyoutube.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to improved safety, higher yields, and better selectivity. nih.gov
For the synthesis of fluorinated compounds, flow chemistry enables the safe handling of gaseous reagents and highly reactive intermediates. acs.orgyoutube.com For example, organometallic reagents, which are often highly reactive and air-sensitive, can be generated and used in situ in a continuous flow system, minimizing risks and improving efficiency. acs.org Furthermore, flow reactors can be pressurized, allowing solvents to be heated far above their atmospheric boiling points, which can dramatically accelerate reaction rates. youtube.com This is particularly advantageous for the synthesis of complex molecules, where multi-step sequences can be "telescoped" into a continuous process, eliminating the need for intermediate purification steps. acs.org The application of flow chemistry is highly suitable for the large-scale production of fine chemicals like this compound and its congeners, offering a pathway to more efficient and safer manufacturing. beilstein-journals.org
Green Chemistry Considerations and Atom Economy in Fluorination Reactions
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key metrics for evaluating the "greenness" of a chemical reaction include atom economy and the E-factor (environmental factor). tudelft.nl
Atom Economy , a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com An ideal reaction has a 100% atom economy. Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. Catalytic reactions are generally favored as the catalyst is used in small amounts and is not part of the stoichiometric calculation. numberanalytics.com
E-Factor measures the total amount of waste generated per kilogram of product. tudelft.nl The pharmaceutical industry, which often employs multi-step syntheses, has historically had very high E-factors, generating large quantities of waste. scientificupdate.com
In the context of synthesizing fluorinated aryl ethers, C-H functionalization reactions are generally more atom-economical than cross-coupling reactions that require pre-functionalized starting materials (e.g., aryl halides) and generate stoichiometric amounts of salt byproducts. The use of catalytic methods, as described in the previous sections, is a fundamental principle of green chemistry. Furthermore, the selection of safer solvents, minimizing energy consumption by using milder reaction conditions, and designing processes that utilize renewable feedstocks are all critical considerations for developing truly sustainable synthetic methodologies. ukri.orgchemrxiv.org The move towards flow chemistry and the use of organocatalytic systems are significant steps in making the synthesis of compounds like this compound more environmentally benign. nih.gov
Investigating the Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl 5 Methoxytoluene
Reactivity and Mechanistic Aspects of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a unique functional moiety that can significantly influence a molecule's properties, including its lipophilicity and metabolic stability. nih.gov It possesses an acidic proton which can participate in hydrogen bonding, allowing it to act as a bioisostere for alcohol, thiol, or amine groups. nih.gov The reactivity of the CF₂H group is complex; while it is often considered a terminal group not amenable to further modification, recent methodologies have unlocked its potential for synthetic transformations. nih.gov The difluoromethyl radical (•CF₂H) is generally considered to be nucleophilic in nature. nih.gov
A significant advancement in the chemistry of the difluoromethyl group involves its use as a masked nucleophile. nih.gov Although the CF₂H group is typically unreactive, it can be deprotonated using a combination of a strong base and a Lewis acid to form a reactive Ar-CF₂⁻ synthon. nih.gov This nucleophilic species can then react with a wide array of electrophiles, enabling the construction of benzylic difluoromethylene (Ar-CF₂-R) linkages. nih.gov This process allows for the derivatization of the difluoromethyl group, which was previously challenging to achieve. nih.gov
Another approach to functionalize the difluoromethyl group involves its conversion into a gem-difluoroolefin. Reagents like difluoromethyl 2-pyridyl sulfone have been developed to act as efficient gem-difluoroolefination agents for aldehydes and ketones. cas.cn This type of transformation, known as the Julia-Kocienski olefination, expands the synthetic utility of the difluoromethyl group beyond simple substitution. cas.cn
Table 1: Derivatization Reactions of the Difluoromethyl Group
| Reaction Type | Reagents | Intermediate/Synthon | Product Type | Ref |
|---|---|---|---|---|
| Nucleophilic Difluoromethylation | Brønsted superbase / Lewis acid | Ar-CF₂⁻ | Benzylic Difluoromethylene (Ar-CF₂-R) | nih.gov |
The difluoromethyl group can participate in intramolecular cyclization reactions, particularly through radical pathways. Visible light-induced radical cascade reactions have been developed to achieve the difluoromethylation and cyclization of unactivated alkenes, leading to the formation of CF₂H-substituted polycyclic structures. nih.gov For instance, N-alkenyl 2-aryl benzimidazoles can undergo a radical difluoromethylation/cyclization to yield complex heterocyclic systems. nih.gov While not specific to 2-(difluoromethyl)-5-methoxytoluene, these methods demonstrate the potential for the CF₂H group to engage in complex intramolecular transformations to build ring systems. nih.govrsc.org Such reactions often proceed under mild conditions and allow for the sequential formation of multiple carbon-carbon or carbon-heteroatom bonds. rsc.org
Aromatic Ring Reactivity and Position-Selective Transformations
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the methyl group (-CH₃), the difluoromethyl group (-CF₂H), and the methoxy (B1213986) group (-OCH₃). The interplay of their activating/deactivating and directing effects determines the position of substitution in reactions like electrophilic aromatic substitution.
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a benzenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate, and thus the reaction rate, is influenced by the substituents already present on the ring. mnstate.edu
In this compound:
The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density through resonance. It is a strong ortho, para-director.
The methyl group (-CH₃) is a moderately activating group through an inductive effect and hyperconjugation. It is also an ortho, para-director.
The difluoromethyl group (-CF₂H) is an electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. It acts as a meta-director.
Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent (Position) | Electronic Effect | Directing Effect | Favored Positions |
|---|---|---|---|
| -CH₃ (1) | Activating (Weak) | ortho, para | 2, 4, 6 |
| -CF₂H (2) | Deactivating (Moderate) | meta | 4, 6 |
| -OCH₃ (5) | Activating (Strong) | ortho, para | 2, 4, 6 |
| Combined Effect | Activated Ring | Synergistic | 4 and 6 |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation and alkylation. wikipedia.orglkouniv.ac.in
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The reaction generally follows an addition-elimination mechanism. libretexts.orgyoutube.com
For this compound to undergo SNAr, a good leaving group (such as a halide) would need to be present on the aromatic ring. The difluoromethyl group, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly if it is positioned ortho or para to the leaving group. libretexts.org The methoxy and methyl groups, being electron-donating, would deactivate the ring for this type of reaction. Therefore, an SNAr reaction is most plausible if a leaving group is located at positions 3 or 5 (relative to the CF₂H group). However, without a suitable leaving group, SNAr reactions on this compound are unlikely under standard conditions. chemrxiv.orgnih.gov
Side-Chain Modifications and Carbon-Carbon Bond Forming Reactions
The primary side chain available for modification on the parent toluene (B28343) ring is the methyl group. The benzylic position of the methyl group is particularly susceptible to radical reactions. A common transformation is free-radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. mnstate.edu This reaction is highly selective for the benzylic position because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring. mnstate.edu
This would convert this compound into 1-(bromomethyl)-2-(difluoromethyl)-5-methoxybenzene. This benzylic bromide is a versatile synthetic intermediate. It can readily undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles (e.g., cyanides, alkoxides, amines) to form new carbon-carbon and carbon-heteroatom bonds, effectively extending the side chain. mnstate.edunih.gov
Exploration of Multi-Component and Cascade Reaction Pathways
A comprehensive search of chemical databases and scholarly articles did not yield specific instances of this compound participating in multi-component or cascade reactions. Therefore, a detailed discussion and data tables on this topic cannot be provided at this time.
Advanced Spectroscopic and Mechanistic Characterization of 2 Difluoromethyl 5 Methoxytoluene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-(Difluoromethyl)-5-methoxytoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure and the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the methyl group, and the difluoromethyl group. The difluoromethyl group's proton (–CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF), typically in the range of δ 6.5-7.5 ppm. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Based on known substituent effects, the proton ortho to the electron-donating methoxy group would be most shielded, while the proton ortho to the electron-withdrawing difluoromethyl group would be the most deshielded.
¹³C NMR Spectroscopy: The carbon spectrum will provide information on all carbon atoms in the molecule. The difluoromethyl carbon (–CHF₂) is expected to appear as a triplet (¹JCF) in a characteristic upfield region for fluorinated carbons. The aromatic carbons will show shifts influenced by the electronic effects of the substituents. The carbon attached to the methoxy group will be significantly deshielded, while the carbon bearing the difluoromethyl group will also be influenced by the fluorine atoms. For comparison, the carbon spectrum of 4-methylanisole (B47524) shows the methoxy-attached carbon at 157.6 ppm and the methyl-attached carbon at 129.8 ppm. yale.edu
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is the most direct method for observing the difluoromethyl group. It is expected to show a single signal, which will be a doublet due to coupling with the single proton of the difluoromethyl group (²JHF). In related compounds like difluoromethyl 4-methoxybenzoate, the difluoromethyl fluorines appear as a doublet at approximately -91.3 ppm. rsc.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 7.3 - 7.5 | d | ~ 8-9 | H-6 |
| ¹H | ~ 7.0 - 7.2 | dd | ~ 8-9, ~2-3 | H-4 |
| ¹H | ~ 6.8 - 7.0 | d | ~ 2-3 | H-3 |
| ¹H | ~ 6.5 - 7.5 | t | ²JHF ≈ 55-60 | CHF₂ |
| ¹H | ~ 3.8 | s | - | OCH₃ |
| ¹H | ~ 2.3 | s | - | CH₃ |
| ¹³C | ~ 158-160 | s | - | C-5 (C-OCH₃) |
| ¹³C | ~ 138-140 | s | - | C-1 (C-CH₃) |
| ¹³C | ~ 130-135 | t | ²JCF ≈ 20-30 | C-2 (C-CHF₂) |
| ¹³C | ~ 125-130 | s | - | C-6 |
| ¹³C | ~ 115-120 | s | - | C-4 |
| ¹³C | ~ 110-115 | t | ¹JCF ≈ 240-250 | CHF₂ |
| ¹³C | ~ 110-115 | s | - | C-3 |
| ¹³C | ~ 55-56 | s | - | OCH₃ |
| ¹³C | ~ 20-22 | s | - | CH₃ |
| ¹⁹F | ~ -90 to -120 | d | ²JHF ≈ 55-60 | CHF₂ |
Note: These are predicted values based on analogous structures and known substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Mass Determination and Reaction Pathway Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₉H₁₀F₂O), the molecular ion peak [M]⁺ would be expected at m/z 172.0699.
Electron ionization (EI) would likely induce fragmentation through several pathways. A primary fragmentation event would be the loss of a fluorine atom to give an [M-F]⁺ ion (m/z 153). Another characteristic fragmentation for difluoromethyl aromatic compounds is the loss of the CHF₂ radical, leading to a fragment at [M-CHF₂]⁺ (m/z 121). For comparison, the mass spectrum of the isomeric m-methoxytoluene shows a strong molecular ion peak at m/z 122 and significant fragments from the loss of a methyl radical (m/z 107) and CO (m/z 94). bas.bg Similar fragmentation of the toluene (B28343) backbone would be expected for the title compound after initial losses related to the fluorine substituents.
Predicted Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Formula |
| 172 | [M]⁺ | [C₉H₁₀F₂O]⁺ |
| 153 | [M - F]⁺ | [C₉H₁₀FO]⁺ |
| 121 | [M - CHF₂]⁺ | [C₈H₇O]⁺ |
| 107 | [M - CHF₂ - CH₂]⁺ or [C₇H₇O - H]⁺ | [C₇H₅O]⁺ |
| 91 | [Tropylium ion from C₈H₇O]⁺ | [C₇H₇]⁺ |
Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Investigation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would confirm the presence of the aromatic ring, the ether linkage, the methyl group, and the difluoromethyl group. The C-F stretching vibrations of the CHF₂ group are expected to produce strong absorptions in the region of 1100-1000 cm⁻¹. The C-H stretch of the CHF₂ group is also a characteristic band. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The characteristic C-O stretching of the aryl ether would appear as a strong band around 1250 cm⁻¹. rsc.orgnist.gov
Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2990 - 2850 | C-H Stretch | CH₃, OCH₃ |
| ~2900 | C-H Stretch | CHF₂ |
| 1610 - 1580, 1500 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1050 | Symmetric C-O-C Stretch | Aryl Ether |
| 1100 - 1000 | C-F Stretch | Difluoromethyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions due to π → π* transitions of the benzene ring. Typically, substituted benzenes show a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) around 250-280 nm. The presence of the methoxy and difluoromethyl substituents will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The UV-Vis spectrum of the related compound 2-methylanisole (B146520) shows absorption maxima around 271 and 277 nm. nist.gov It is expected that this compound would exhibit similar absorption characteristics.
X-ray Crystallography in the Elucidation of Complex Solid-State Molecular Architectures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles for this compound.
Currently, there are no publicly available crystal structures for this compound or its closely related derivatives. If a suitable single crystal could be grown, X-ray diffraction analysis would unequivocally confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and difluoromethyl groups relative to the ring. Furthermore, the analysis of the crystal packing would provide valuable information on intermolecular interactions, such as C-H···F hydrogen bonds, π-π stacking, and van der Waals forces, which govern the solid-state properties of the material. In the context of organofluorine chemistry, understanding these non-covalent interactions is of significant interest. For instance, studies on other fluorinated molecules have revealed the important role of fluorine in directing crystal packing. mdpi.com
Computational and Theoretical Chemistry Studies on 2 Difluoromethyl 5 Methoxytoluene
Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity (e.g., Hartree-Fock, DFT)
No published studies employing quantum chemical methods such as Hartree-Fock (HF) or Density Functional Theory (DFT) to analyze the electronic structure, energetics, or reactivity of 2-(Difluoromethyl)-5-methoxytoluene were found. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, and the thermodynamic stability of the molecule.
Molecular Dynamics Simulations and Conformational Analysis
There is no available research detailing molecular dynamics (MD) simulations or a comprehensive conformational analysis for this compound. These studies would be instrumental in understanding the molecule's flexibility, the rotational barriers of its substituent groups (difluoromethyl and methoxy), and the preferred three-dimensional arrangements (conformers) it adopts in different environments.
Theoretical Predictions of Reaction Mechanisms and Selectivity
No theoretical investigations into the reaction mechanisms and selectivity involving this compound have been reported in the scientific literature. Such studies would typically use computational methods to map out the potential energy surfaces of reactions, identify transition states, and predict the likely outcomes (e.g., regioselectivity or stereoselectivity) of chemical transformations involving this compound.
Spectroscopic Property Prediction and Validation through Computational Models
There are no available studies where computational models have been used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. This type of research is valuable for validating experimental data and aiding in the structural elucidation of the compound and its derivatives.
Analysis of Charge Distribution and Intermolecular Interactions
No specific analyses of the charge distribution or intermolecular interactions of this compound using computational methods were found. These studies would help in understanding the molecule's polarity, its potential for forming hydrogen bonds or other non-covalent interactions, and its behavior in solution or in the solid state.
Research Applications of 2 Difluoromethyl 5 Methoxytoluene As a Key Synthetic Precursor
Strategic Utilization in the Synthesis of Complex Fluorinated Organic Scaffolds
The introduction of fluorine into organic molecules can significantly influence their physicochemical and biological properties. The difluoromethyl group (CF2H), in particular, is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Consequently, 2-(Difluoromethyl)-5-methoxytoluene serves as a strategic starting material for the synthesis of complex fluorinated organic scaffolds, which are highly sought after in drug discovery.
The presence of both the electron-withdrawing difluoromethyl group and the electron-donating methoxy (B1213986) group on the aromatic ring allows for regioselective functionalization. This dual electronic nature can be exploited to direct further substitutions on the benzene (B151609) ring, enabling the construction of intricate molecular architectures. For instance, the toluene (B28343) methyl group can be a handle for further transformations, while the aromatic ring itself can undergo various coupling reactions to build larger, more complex structures. The synthesis of fluorinated heterocyclic compounds, a cornerstone of many pharmaceutical agents, can be envisioned starting from this precursor. cas.cnnih.gov The inherent chirality that can be introduced at the difluoromethylated carbon or elsewhere in the molecule adds another layer of complexity and potential for creating stereochemically defined scaffolds.
Role in the Development of Advanced Chemical Intermediates
The unique properties imparted by the difluoromethyl group make this compound a valuable precursor for advanced chemical intermediates with potential applications in materials science, agrochemical research, and pharmaceutical synthesis.
Materials Science: The incorporation of fluorinated moieties can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. While specific applications of intermediates derived from this compound in materials science are not yet widely documented, the general utility of fluorinated aromatics in the synthesis of liquid crystals and fluoropolymers suggests potential avenues of exploration.
Agrochemical Research: A significant portion of modern agrochemicals contains fluorine. semanticscholar.org The difluoromethyl group can improve the metabolic stability and bioavailability of active ingredients. dntb.gov.ua this compound can serve as a building block for the synthesis of novel pesticides and herbicides. The synthetic challenge lies in the efficient and selective introduction of the desired functionalities onto the aromatic core to generate potent and environmentally benign agrochemical candidates.
Pharmaceutical Synthesis: In medicinal chemistry, the difluoromethyl group is a valuable motif. dntb.gov.ua Intermediates derived from this compound are precursors to a wide range of potential therapeutic agents. The synthesis of such intermediates, however, is not without its challenges. The introduction and manipulation of the difluoromethyl group often require specialized reagents and reaction conditions. rsc.org Furthermore, achieving high yields and selectivity in multi-step syntheses starting from this precursor can be demanding, necessitating careful optimization of reaction parameters. cas.cnacs.org
Contribution to Catalyst and Ligand Design through Systematic Structural Modification
The electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of transition metal catalysts. The introduction of fluorine atoms into ligand structures can significantly modulate these properties. While direct applications of this compound in catalyst and ligand design are not extensively reported, its structural features suggest a high potential for such contributions.
The difluoromethyl group, with its distinct electronic-withdrawing nature, and the methoxy group can be used to fine-tune the electron density at the metal center of a catalyst. By systematically modifying the structure of ligands derived from this compound, for example, by elaborating the methyl group into a phosphine (B1218219) or other coordinating moiety, it is possible to create a library of ligands with graded electronic and steric profiles. This approach could lead to the development of highly efficient and selective catalysts for a variety of organic transformations. The development of palladium-catalyzed cross-coupling reactions, for instance, has been significantly advanced by the rational design of phosphine ligands. acs.org
Table 1: Potential Ligand Modifications based on this compound
| Modification Site | Potential Coordinating Group | Potential Catalytic Application |
| Methyl Group | Phosphine, N-heterocyclic carbene | Cross-coupling reactions, hydrogenation |
| Aromatic Ring | Introduction of chelating arms | Asymmetric catalysis |
Exploration in Radiopharmaceutical Precursor Synthesis and Isotopic Labeling Strategies
Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) ([¹⁸F]). The development of novel [¹⁸F]-labeled radiotracers is a key area of research in medical diagnostics. The difluoromethyl group has been identified as a structural motif of interest for PET imaging, but its use has been limited by the lack of straightforward radiosynthetic methods. ox.ac.uk
This compound presents itself as a potential precursor for the synthesis of [¹⁸F]-labeled radiopharmaceuticals. Strategies could involve the late-stage introduction of [¹⁸F]fluoride into a suitably functionalized derivative of the molecule. nih.govnih.gov For example, a precursor could be designed where a leaving group is displaced by [¹⁸F]fluoride in the final synthetic step. The presence of the methoxy group could influence the reactivity and selectivity of such labeling reactions. researchgate.net
Furthermore, the synthesis of deuterium-labeled analogues of this compound could be valuable for metabolic studies. rsc.orgsnnu.edu.cnresearchgate.netnih.gov Isotopic labeling allows for the tracking of molecules in biological systems, providing insights into their metabolic fate. The development of efficient methods for the selective incorporation of deuterium (B1214612) into this scaffold would be a significant contribution to the field. snnu.edu.cnresearchgate.netnih.gov
Table 2: Potential Isotopic Labeling Strategies for this compound
| Isotope | Labeling Position | Potential Application |
| ¹⁸F | Difluoromethyl group | PET imaging radiotracer precursor |
| ²H (Deuterium) | Aromatic ring, methyl group | Metabolic studies, mechanistic investigations |
Emerging Avenues and Future Perspectives in the Chemistry of 2 Difluoromethyl 5 Methoxytoluene
Innovations in Difluoromethylation and Methoxylation Reagent Design
The synthesis of 2-(difluoromethyl)-5-methoxytoluene relies on the efficient introduction of both the difluoromethyl and methoxy (B1213986) moieties. Recent years have witnessed a paradigm shift in the design of reagents for these transformations, moving towards milder, more selective, and scalable methods.
Historically, difluoromethylation often involved harsh conditions or multi-step sequences starting from pre-functionalized substrates, such as the difluorination of aldehydes with reagents like (diethylamino)sulfur trifluoride (DAST). nih.gov The modern era of organofluorine chemistry is characterized by the development of novel reagents for direct C–H difluoromethylation. qmul.ac.uk A significant breakthrough is the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS. nih.govresearchgate.net This bench-stable reagent facilitates the direct difluoromethylation of various substrates, including heteroarenes, through a radical process under mild, open-flask conditions. nih.gov The reaction is typically initiated by an oxidant like tert-butylhydroperoxide (TBHP) and has been shown to be scalable. researchgate.net Another innovative approach involves photoredox catalysis, which utilizes visible light to generate difluoromethyl radicals from suitable precursors, offering an energy-efficient pathway for C–H functionalization. qmul.ac.uk
Similarly, classical methoxylation methods often lack selectivity or require harsh conditions. Advanced catalytic systems have emerged to address these challenges. Palladium/norbornene (Pd/NBE) cooperative catalysis, for instance, enables the direct ortho-C–H methoxylation of aryl halides. nih.gov This reaction employs a specially designed, polarity-reversed N–O reagent that acts as an oxygen electrophile, coupling with an electron-rich palladium(II) nucleophile in a unique SN2-type pathway. nih.gov This method provides a streamlined route to highly substituted methyl aryl ethers with excellent functional group tolerance. nih.gov Another modern technique is electrochemical methoxylation, which offers a reagent-free approach to activating substrates. nih.gov
Table 1: Comparison of Modern Reagents and Methods for Difluoromethylation and Methoxylation
| Transformation | Method/Reagent | Description | Key Advantages |
|---|---|---|---|
| Difluoromethylation | Zinc Difluoromethanesulfinate (DFMS) | A stable salt that generates CF2H radicals upon activation with an oxidant (e.g., TBHP). nih.govresearchgate.net | Mild, operationally simple, scalable, compatible with various functional groups. nih.gov |
| Photoredox Catalysis | Uses visible light and a photocatalyst to generate CF2H radicals from a precursor. qmul.ac.uk | Energy-efficient, mild conditions, high functional group tolerance. qmul.ac.uk | |
| (Difluoroiodo)toluene | A hypervalent iodine reagent used for fluorinative rearrangements of specific substrates like phenylallenes. researchgate.net | Unique reactivity, high chemoselectivity for certain π-systems. researchgate.net | |
| Methoxylation | Pd/NBE Cooperative Catalysis | Employs a palladium catalyst and a norbornene mediator for ortho-C–H methoxylation of aryl halides using a specialized N-O reagent. nih.gov | High site-selectivity, broad substrate scope, suitable for late-stage functionalization. nih.gov |
| Electrochemical Synthesis | Uses an electric current to mediate the methoxylation reaction, often in methanol (B129727) as the solvent and reagent. nih.gov | Reagent-free activation, potential for high efficiency and scalability. nih.gov |
Unveiling Novel Reactivity and Unprecedented Transformation Pathways
The unique electronic properties of the difluoromethyl and methoxy groups on the toluene (B28343) ring open up avenues for novel reactivity. The –CF2H group is electron-withdrawing yet can act as a hydrogen-bond donor, while the –OCH3 group is a strong electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. nih.govnih.gov This electronic push-pull system can be exploited to achieve unprecedented transformations.
Research into the reactivity of related structures provides insights into potential pathways. For example, the fluorinative rearrangement of phenylallenes using (difluoroiodo)toluene to create α-(difluoromethyl)styrenes demonstrates that hypervalent iodine reagents can mediate complex transformations that are otherwise inaccessible. researchgate.net Applying similar logic, novel reagents could potentially induce rearrangements or cyclizations starting from derivatives of this compound.
Furthermore, the development of synergistic catalysis, where two distinct catalysts work in concert to activate both a nucleophile and an electrophile simultaneously, offers a powerful strategy for discovering new reactions. nih.govrsc.org One could envision a synergistic approach where one catalyst activates a C–H bond on the methyl group or the aromatic ring of this compound, while a second catalyst activates a coupling partner, enabling the formation of previously unattainable C–C or C-heteroatom bonds. Such multicatalyst systems can lead to transformations with lower energy barriers and access to complex molecular architectures in fewer steps. nih.gov
Integration with Advanced Automation, High-Throughput Experimentation, and Artificial Intelligence in Chemical Synthesis
The exploration of novel reactivity and the optimization of synthetic routes for molecules like this compound can be dramatically accelerated by modern technologies. High-Throughput Experimentation (HTE) allows for the rapid screening of a vast array of catalysts, reagents, and reaction conditions in parallel using wellplate formats. youtube.com This approach is invaluable for discovering optimal conditions for challenging transformations, such as selective C–H functionalization, and significantly reduces development time compared to traditional one-at-a-time experimentation. youtube.com
Automation is a key enabler of HTE. Robotic platforms can perform tasks from reaction setup and sample preparation to analysis, ensuring high precision and reproducibility. researchgate.netnih.gov A prime example is the development of autonomous synthesis robots, such as 'RoboChem', which integrate reaction execution with real-time analysis (e.g., NMR spectroscopy) and machine learning algorithms. youtube.com Such a system could autonomously optimize the synthesis of this compound or explore its subsequent derivatization, operating 24/7 to find the best reaction outcomes with minimal waste. youtube.com The use of automated flow chemistry, in particular, is well-suited for this purpose, as it allows for precise control over reaction parameters and is inherently scalable. nih.gov
Table 2: Application of Advanced Technologies to the Chemistry of this compound
| Technology | Application Area | Potential Impact |
|---|---|---|
| High-Throughput Experimentation (HTE) | Reaction Optimization | Rapidly screen hundreds of catalysts, ligands, solvents, and temperatures to find optimal conditions for synthesis or functionalization. youtube.com |
| Automated Synthesis (Flow/Batch) | Synthesis & Discovery | Use robotic platforms for precise, reproducible synthesis and exploration of new derivatives. Enables 24/7 operation. nih.govyoutube.com |
| Artificial Intelligence (AI) / Machine Learning | Retrosynthesis & Prediction | Predict viable synthetic routes and the outcomes of novel, untested reactions, guiding experimental design. cam.ac.uk |
| Integrated Platforms | Design-Make-Test-Analyze Cycle | Combine AI for design, robotics for synthesis, and HTE for testing in a closed loop to accelerate the discovery of new molecules with desired properties. nih.gov |
Addressing Scalability and Environmental Impact in Synthetic Production
As fluorinated compounds become more prevalent, the scalability and environmental footprint of their production are critical considerations. numberanalytics.com Traditional batch synthesis methods can be inefficient and generate significant waste. Modern approaches focus on process intensification and green chemistry principles to create more sustainable manufacturing processes.
Flow chemistry is a powerful tool for improving scalability. nih.gov Once optimal reaction conditions are identified on a small scale, production can be increased simply by running the system for a longer duration, avoiding the challenges often associated with scaling up batch reactors. nih.gov This technique also offers superior heat and mass transfer, leading to better yields and fewer side products. The synthesis of this compound using methods like photoredox or electrochemical catalysis is highly amenable to implementation in flow reactors. qmul.ac.uknih.gov
From a green chemistry perspective, the focus is on reducing waste, using less hazardous materials, and improving energy efficiency. dp.tech The use of photocatalysis, which harnesses visible light, is an inherently energy-efficient approach. qmul.ac.uk A significant future direction is the use of biocatalysis. For example, S-adenosyl methionine (SAM)-dependent fluorinases are enzymes that can perform selective fluorination in aqueous media at ambient temperatures, offering an environmentally benign alternative to traditional chemical fluorinating agents. chemrxiv.org Engineering these enzymes could one day provide a green pathway for the synthesis of fluorinated aromatics. chemrxiv.org Furthermore, replacing traditional organic solvents with greener alternatives like water or ionic liquids, or designing solvent-free reaction conditions, can drastically reduce the environmental impact of the synthesis. dp.technih.gov
Synergistic Approaches Combining Advanced Synthetic Methodologies with Computational Prediction and Design
The future of chemical synthesis lies in the tight integration of computational design and advanced experimental execution. researchgate.net This synergistic approach allows scientists to design molecules and synthetic routes in silico before committing resources in the lab, leading to a more rational and efficient discovery process. nih.gov
Computational quantum chemistry methods like Density Functional Theory (DFT) can be used to predict the electronic properties, stability, and reactivity of molecules like this compound. nih.govemerginginvestigators.org These calculations can help rationalize observed reactivity and predict the most likely sites for further functionalization. Molecular dynamics (MD) simulations can provide insights into complex processes, such as the interaction of a substrate with a catalyst or an enzyme's active site, as demonstrated in the study of fluorinases. chemrxiv.org
This computational insight provides a powerful guide for experimental work. For example, an in silico screening of potential catalysts for a novel transformation of this compound could identify a small number of promising candidates. researchgate.net These candidates could then be rapidly synthesized and tested using automated HTE platforms. youtube.com The experimental results can then be fed back into the computational model to refine its predictions, creating a powerful iterative cycle of design and discovery that accelerates progress far beyond what either approach could achieve alone. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
